

2-Amino-5-acetylpyridine CAS number 19828-20-

7

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Compound of Interest

Compound Name: 2-Amino-5-acetylpyridine

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An In-Depth Technical Guide to **2-Amino-5-acetylpyridine** (CAS 19828-20-7) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **2-Amino-5-acetylpyridine**. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's chemical behavior, synthetic utility, and practical handling, grounded in established scientific principles and methodologies.

Strategic Overview: The Value Proposition of a Disubstituted Pyridine

2-Amino-5-acetylpyridine, also known as 1-(6-amino-3-pyridinyl)ethanone, is a highly functionalized heterocyclic building block.^[1] Its significance in medicinal chemistry and materials science stems from the strategic placement of its amino and acetyl groups on the pyridine scaffold. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous biologically active molecules, prized for its hydrogen bonding capabilities and metabolic stability compared to its aniline counterpart.^{[2][3]} The acetyl group at the 5-position provides a versatile synthetic handle for chain extension, cyclization, or functional group interconversion.

This dual functionality allows for orthogonal chemical modifications, making it a pivotal intermediate for constructing complex molecular architectures, particularly in the synthesis of novel drug candidates targeting a range of diseases, including cancer, inflammation, and infectious agents.^[4]

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The key characteristics of **2-Amino-5-acetylpyridine** are summarized below.

Property	Value	Source
CAS Number	19828-20-7	[1] [5] [6]
Molecular Formula	C ₇ H ₈ N ₂ O	[4] [5] [6]
Molecular Weight	136.15 g/mol	[1] [4]
Appearance	White to yellow crystalline solid/powder	[1] [4]
Melting Point	97 - 101 °C	[4]
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform.	[4]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C. ^[5] The compound is noted to be air and moisture sensitive. ^[7]	
InChI Key	ZVXNDGKDTCTEBW-UHFFFAOYSA-N	[8]
Topological Polar Surface Area (TPSA)	55.98 Å ²	[8]

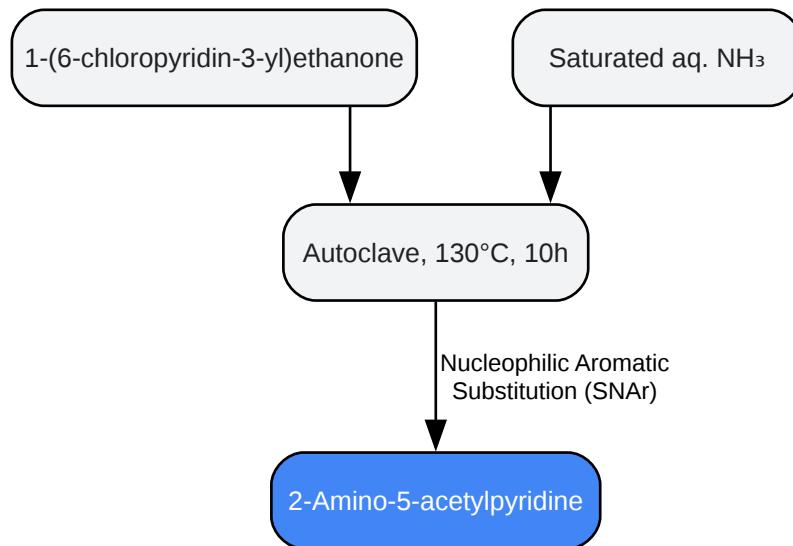
Spectroscopic data (NMR, HPLC, LC-MS) for this compound is available from various suppliers for batch-specific confirmation of identity and purity.^[5]

Synthesis Pathways: Constructing the Core Scaffold

Several viable synthetic routes to **2-Amino-5-acetylpyridine** have been established, each with distinct advantages depending on the available starting materials and desired scale. The choice of pathway is a critical experimental decision impacting yield, purity, and cost-effectiveness.

Pathway A: Amination of a Pre-functionalized Pyridine

A common and high-yielding approach involves the nucleophilic substitution of a leaving group on the pyridine ring with an amino source. This method is particularly effective when the appropriately substituted chloropyridine is commercially available.



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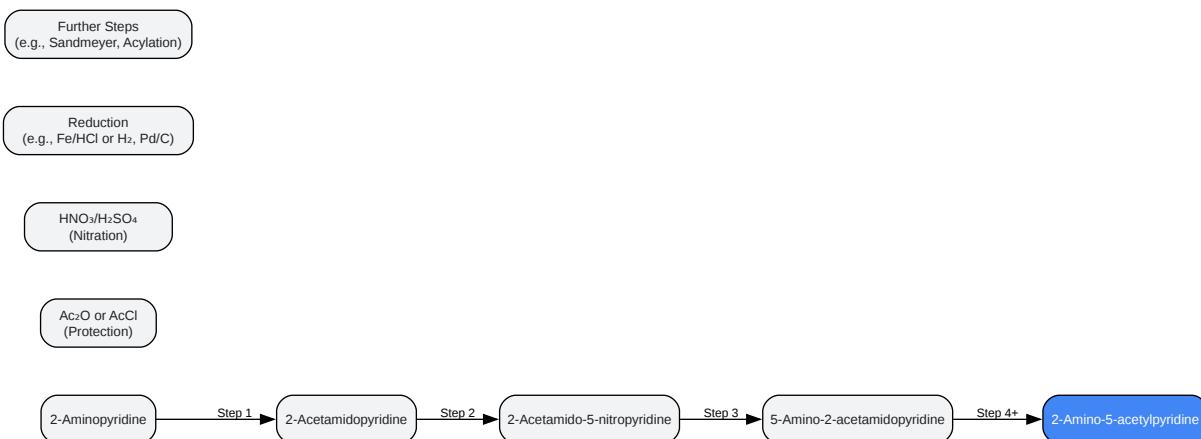
Caption: Synthesis via Amination of a Chloropyridine Precursor.

This reaction proceeds via a nucleophilic aromatic substitution mechanism. The high pressure and temperature are necessary to overcome the electron-rich nature of the pyridine ring, which

would otherwise disfavor nucleophilic attack. The use of a sealed autoclave is critical for containing the ammonia and reaching the required reaction temperature.[1][9]

Pathway B: Functionalization of 2-Aminopyridine

Another logical approach begins with the readily available 2-aminopyridine. This multi-step process involves protecting the amino group, introducing the desired functionality at the 5-position, and subsequent deprotection. A representative sequence involves acetylation, nitration, reduction, and then introduction of the acetyl group.[10][11]



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Caption: Multi-step Synthesis from 2-Aminopyridine.

This pathway offers flexibility but requires careful optimization of each step. The initial acetylation protects the amino group and directs the subsequent electrophilic nitration to the 5-position.[4] The reduction of the nitro group followed by further transformations yields the target

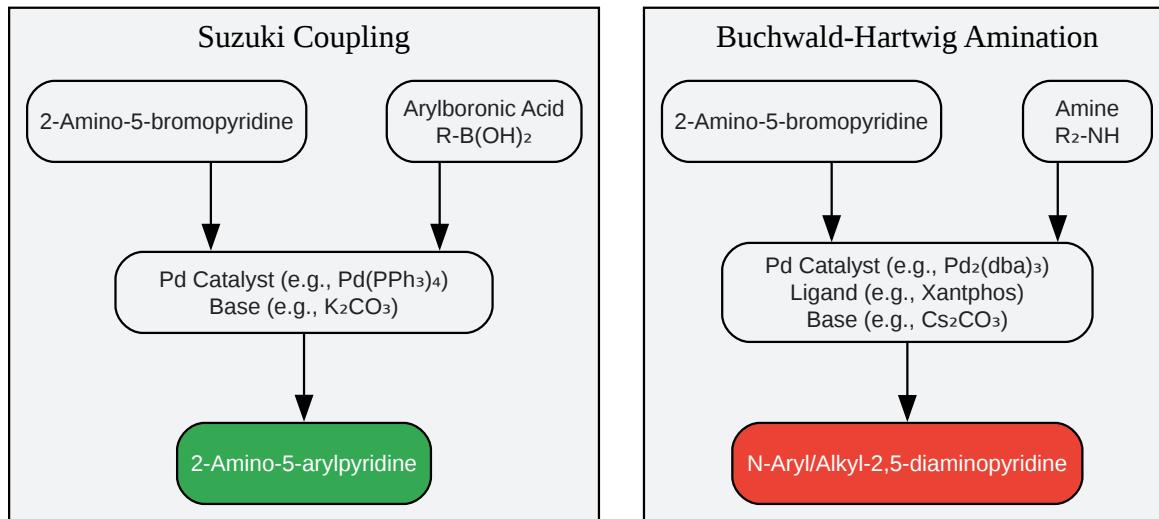
molecule. While more complex, this route is valuable when substituted precursors from Pathway A are unavailable.[4]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of **2-Amino-5-acetylpyridine** is anchored in the distinct reactivity of its two functional groups. This allows for selective and sequential modifications, making it a powerful tool in combinatorial chemistry and lead optimization.

Key Reaction Classes:

- **N-Functionalization:** The primary amino group is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation. It is also a key participant in palladium-catalyzed cross-coupling reactions.
- **Carbonyl Chemistry:** The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. It can undergo reactions such as reduction to an alcohol, conversion to an oxime, or serve as a handle for aldol-type condensations.
- **Palladium-Catalyzed Cross-Coupling:** The pyridine scaffold is central to modern cross-coupling strategies. While the amino group itself can act as a nucleophile in Buchwald-Hartwig amination, a more common strategy involves converting a related halo-pyridine (e.g., 2-amino-5-bromopyridine) via Suzuki or Buchwald-Hartwig coupling to introduce aryl, heteroaryl, or alkyl substituents.[12][13] This is a cornerstone of modern drug discovery for building molecular complexity.[14][15][16]

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Caption: Key Palladium-Catalyzed Reactions for Pyridine Scaffolds.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields in these transformations and must be optimized for each specific substrate pairing.[\[12\]](#) [\[17\]](#)[\[18\]](#)[\[19\]](#)

Experimental Protocols

The following protocols are provided as validated starting points. Researchers must adapt them based on their specific equipment, reagents, and analytical capabilities. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 5.1: Synthesis of 2-Amino-5-acetylpyridine (from Pathway A)

This protocol is adapted from literature procedures for the amination of 1-(6-chloropyridin-3-yl)ethanone.[\[1\]](#)[\[9\]](#)

Materials:

- 1-(6-chloropyridin-3-yl)ethanone (1.0 eq)
- Saturated aqueous ammonia solution
- High-pressure autoclave with stirring capability
- Dichloromethane (DCM)
- Methanol (MeOH)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: Charge a high-pressure autoclave with 1-(6-chloropyridin-3-yl)ethanone (e.g., 40 g, 257.10 mmol) and a saturated aqueous ammonia solution (e.g., 750 mL).
- Reaction Execution: Seal the autoclave securely. Begin stirring and heat the reaction mixture to 130°C. Maintain this temperature for 10 hours. The internal pressure will increase significantly; ensure the autoclave is rated for the expected conditions.
- Workup: After 10 hours, cool the autoclave to room temperature. Carefully vent any residual pressure before opening.
- Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure to remove the bulk of the ammonia and water.
- Purification: Prepare a silica gel column. Elute the crude residue using a gradient of dichloromethane/methanol (e.g., starting with 100:0 and gradually increasing methanol content, a 50:1 ratio is reported as effective).[1]
- Analysis: Combine the fractions containing the desired product as identified by Thin Layer Chromatography (TLC). Evaporate the solvent under reduced pressure to yield **2-Amino-5-acetylpyridine** as a yellow solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS. An expected yield is in the range of 85-90%. [1]

Protocol 5.2: Representative Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of a related halo-pyridine intermediate, which is a common subsequent step in a synthetic sequence involving this scaffold.[\[12\]](#)

Materials:

- 2-Amino-5-bromo-4-methylpyridine (1.0 eq)
- Arylboronic acid (1.2 - 1.5 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 eq)
- Potassium phosphate (K_3PO_4) or Potassium Carbonate (K_2CO_3) (2.0 eq)
- 1,4-Dioxane (degassed)
- Water (degassed)
- Ethyl acetate
- Brine

Procedure:

- Inert Atmosphere: To a dry Schlenk flask or reaction vial, add 2-amino-5-bromo-4-methylpyridine, the arylboronic acid, the base, and the palladium catalyst.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
- Reaction: Stir the reaction mixture vigorously and heat to 85-95°C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

- Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

- Hazard Identification: **2-Amino-5-acetylpyridine** is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[20] The corresponding GHS pictogram is GHS07 (Exclamation Mark).
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[21] All manipulations should be performed in a certified chemical fume hood.[22]
- Handling: Avoid breathing dust, fumes, or vapors.[22] Prevent contact with skin and eyes.[7] Wash hands thoroughly after handling.[7][21] Keep away from heat, sparks, and open flames.[7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[21] For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C, protected from light.[5]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

Conclusion

2-Amino-5-acetylpyridine is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery and materials science. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable asset for constructing novel and complex molecular entities. By understanding the causality behind the experimental

protocols and the principles governing its reactivity, researchers can fully exploit the potential of this powerful building block to advance their scientific objectives.

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